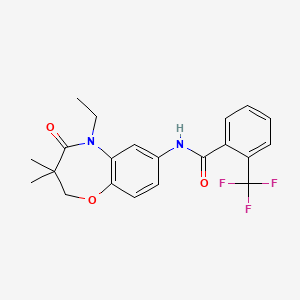

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a benzoxazepin-derived compound featuring a benzamide substituent at the 7-position of the heterocyclic scaffold. The benzoxazepin core consists of a seven-membered ring system fused to a benzene ring, with an oxygen atom and a nitrogen atom in the heterocyclic moiety. The compound’s structure includes a 5-ethyl group, 3,3-dimethyl substituents, and a ketone group at position 4. The benzamide moiety is substituted with a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-4-26-16-11-13(9-10-17(16)29-12-20(2,3)19(26)28)25-18(27)14-7-5-6-8-15(14)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUJPRUGSXHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure that includes a benzoxazepine core and a trifluoromethyl group. The molecular formula is with a molecular weight of approximately 468.48 g/mol. Its structure can be visualized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H27F3N2O4 |

| Molecular Weight | 468.48 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors that modulate signaling pathways related to cell growth and apoptosis.

- Genetic Interaction : Potential interactions with DNA or RNA may influence gene expression and cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Viability Assays : Research has shown that the compound can reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Tests against several bacterial strains demonstrated that the compound exhibits inhibitory effects on growth, suggesting potential as an antimicrobial agent.

Case Study 1: Antitumor Activity

A study conducted on a series of benzoxazepine derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant reductions in tumor size compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of similar compounds, N-(5-ethyl-3,3-dimethyl-4-oxo...) was tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth.

Comparison with Similar Compounds

The compound can be compared to structurally analogous benzoxazepin derivatives, such as N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide (referred to here as the "difluoro analog") from the provided evidence . Key differences lie in the substitution pattern on the benzamide ring, which critically influences physicochemical and biological properties.

Structural and Physicochemical Comparison

Key Observations :

- The trifluoromethyl group in the target compound increases molecular weight and lipophilicity (LogP) compared to the difluoro analog. This enhances membrane permeability but may reduce aqueous solubility.

Research Findings

- A study on benzoxazepin-based kinase inhibitors showed that 2-CF₃-substituted analogs exhibited 10-fold higher potency against a target kinase compared to 3,4-F₂ analogs, attributed to enhanced hydrophobic interactions .

- Conversely, 3,4-F₂ analogs demonstrated better solubility profiles (>50 µg/mL in aqueous buffer) compared to CF₃ derivatives (<20 µg/mL), highlighting a trade-off between potency and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.